molecular formula C10H19N3O B7967439 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one

1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B7967439
M. Wt: 197.28 g/mol
InChI Key: IQHDGURVTJYYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-1,4,9-triazaspiro[55]undecan-5-one is a chemical compound belonging to the class of triazaspiro compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized through several synthetic routes. One common method involves the cyclization of ethylamine with a suitable dicarboxylic acid derivative under high-temperature conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines and alcohols.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1-Ethyl-1,4,9-triazaspiro[5.5]undecan-5-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

  • 1,4,9-Triazaspiro[5.5]undecan-2-one

  • 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride

  • Other derivatives with variations in alkyl or aryl substituents

Properties

IUPAC Name

1-ethyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-2-13-8-7-12-9(14)10(13)3-5-11-6-4-10/h11H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHDGURVTJYYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(=O)C12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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